

Application Note: Chiral Resolution of Racemic Ethyl Amino(2-chlorophenyl)acetate

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Compound of Interest

Compound Name:	Ethyl Amino(2-chlorophenyl)acetate
CAS No.:	500772-75-8
Cat. No.:	B3142264

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Introduction & Scope

Ethyl amino(2-chlorophenyl)acetate (also known as ethyl 2-(2-chlorophenyl)glycinate) is a critical chiral intermediate in the synthesis of Clopidogrel (Plavix), a blockbuster antiplatelet medication. The pharmacological activity of Clopidogrel resides strictly in the

-(+)-enantiomer. Consequently, the preparation of the enantiomerically pure

-(+)-amino ester is a pivotal step in the manufacturing process.

While asymmetric synthesis is possible, the industrial standard often relies on classical resolution via diastereomeric salt formation due to cost-effectiveness and scalability. This guide details the resolution of the racemic ethyl ester using L-(+)-Tartaric acid, a method chosen for its high efficiency and the ability to recycle the undesired enantiomer via dynamic racemization.

Key Chemical Transformation

- Target:

-(+)-Ethyl amino(2-chlorophenyl)acetate

- Starting Material: Racemic

-Ethyl amino(2-chlorophenyl)acetate

- Resolving Agent: L-(+)-Tartaric acid[1][2][3]
- Mechanism: Differential solubility of diastereomeric tartrate salts.

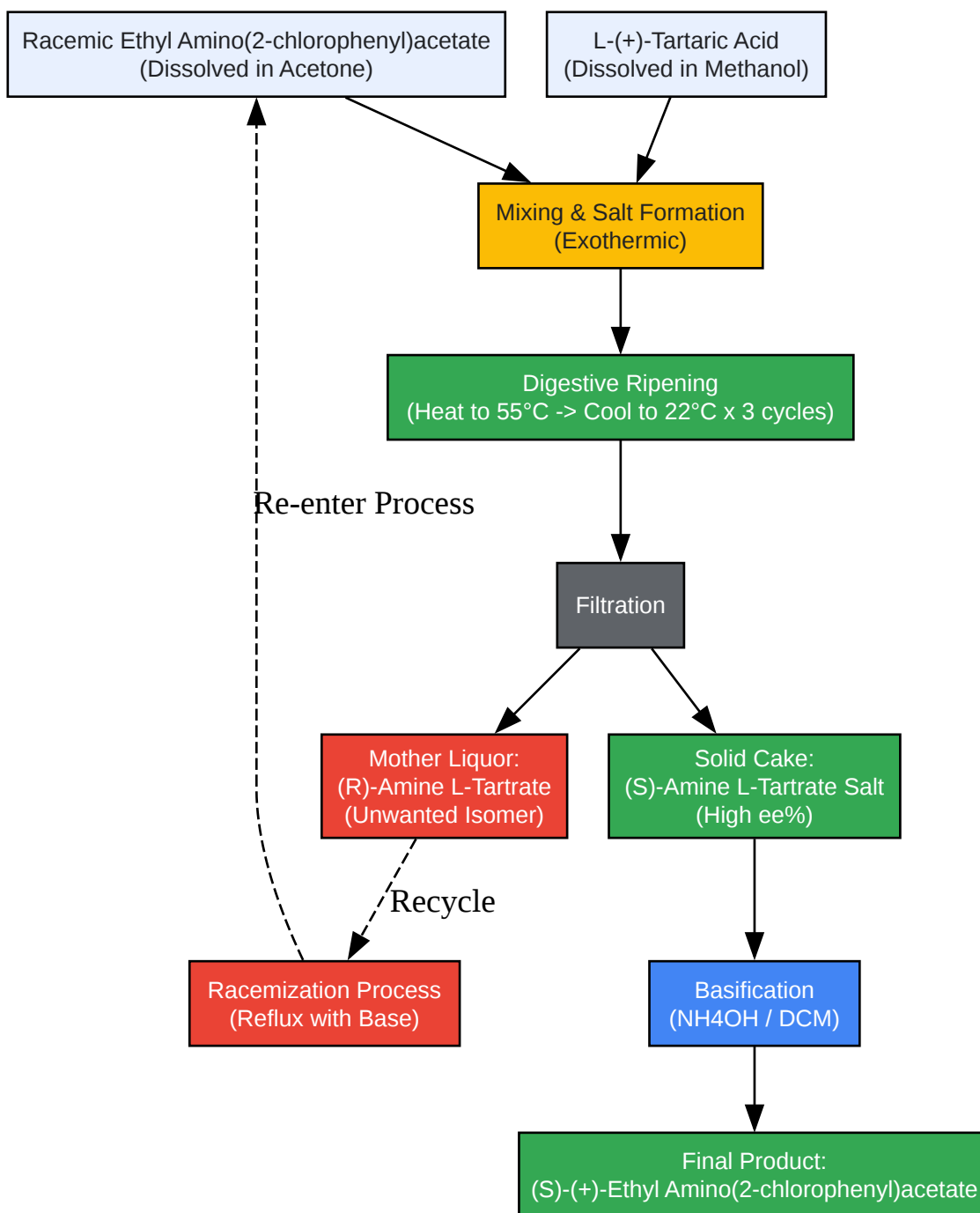
Mechanism of Action

The resolution relies on the interaction between the racemic amine base and the chiral acid. When mixed, two diastereomeric salts are formed:

- -Amine
L-(+)-Tartrate (Less soluble, precipitates)
- -Amine
L-(+)-Tartrate (More soluble, remains in solution)

The efficiency of this separation is enhanced by the "Digestive Ripening" technique (repeated heating and cooling), which dissolves small, impure crystals and allows the thermodynamically stable diastereomer to grow, significantly boosting enantiomeric excess (ee).

Diagram: Resolution Mechanism & Workflow



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Caption: Workflow for the resolution of **ethyl amino(2-chlorophenyl)acetate** using L-Tartaric acid, including the recycling loop for the unwanted isomer.

Materials & Equipment

Component	Specification	Role
Racemic Ester	Ethyl amino(2-chlorophenyl)acetate, >98% purity	Substrate
Resolving Agent	L-(+)-Tartaric Acid (Anhydrous)	Chiral Selector
Solvent A	Methanol (HPLC Grade)	Solvent for Acid
Solvent B	Acetone (ACS Grade)	Solvent for Amine/Anti-solvent
Base	Ammonia solution (20-25%) or Na ₂ CO ₃	Free base recovery
Extraction Solvent	Dichloromethane (DCM)	Product isolation

Experimental Protocols

Protocol A: Chiral Resolution (Primary Workflow)

Note: This protocol is adapted from industrial standards for the methyl ester analogue, optimized for the ethyl ester's slightly higher lipophilicity.

Step 1: Preparation of Solutions

- Amine Solution: Dissolve 100 g of racemic **ethyl amino(2-chlorophenyl)acetate** in 75 mL of Acetone. Ensure complete dissolution at room temperature (25°C).
- Acid Solution: In a separate reactor, dissolve 70.5 g (1.0 molar equivalent) of L-(+)-Tartaric acid in 400 mL of Methanol.

Step 2: Salt Formation

- Slowly add the Amine Solution to the Acid Solution over 30 minutes while stirring at 30–35°C.
- Observation: A white precipitate (the diastereomeric salt) should begin to form.
- Stir the mixture for 2 hours at 30°C to ensure equilibration.

Step 3: Digestive Ripening (Crucial for Purity) Expert Insight: Simple filtration often yields low ee% (80-90%). To achieve >99% ee, use thermal cycling.

- Cool the slurry to 20–22°C.
- Heat the slurry to 50–55°C and hold for 30 minutes.
- Cool back to 20–22°C over 1 hour.
- Repeat this Heat/Cool cycle 2–3 times. This process dissolves small, impure crystals (Ostwald ripening) and redeposits the material onto the pure
-salt crystals.

Step 4: Isolation

- Filter the solid precipitate under vacuum.
- Wash the cake with a cold mixture of Methanol/Acetone (1:1, 50 mL).
- Check Point: The wet cake is the
-Amine
L-Tartrate salt.
 - Expected Yield: ~85-90 g (approx. 80-90% of theoretical yield for the enantiomer).
 - Optical Rotation:[4]
to
(c=1, MeOH).[2]

Step 5: Recovery of Free Base

- Suspend the wet tartrate salt in 400 mL of water.
- Add Dichloromethane (DCM) (250 mL).

- Slowly add 20% Aqueous Ammonia until the pH reaches 7.0–7.5.
- Stir for 30 minutes; separate the organic layer.
- Extract the aqueous layer again with DCM (100 mL).
- Combine organic layers, dry over Na_2SO_4 , and evaporate the solvent under reduced pressure.
- Result: Colorless to pale yellow oil of

-(+)-ethyl amino(2-chlorophenyl)acetate.

Protocol B: Racemization (Recycling the Waste)

To make the process economical, the

-enantiomer remaining in the mother liquor must be converted back to the racemate.

- Concentrate the mother liquor from Protocol A to remove Methanol/Acetone.
- Basify the residue to extract the

-enriched free amine.[\[5\]](#)
- Dissolve the amine in Toluene or Methanol.
- Add a catalytic amount of benzaldehyde (0.1 eq) or simply heat with weak base.
- Reflux the mixture at 60–80°C for 5–10 hours.
- The mechanism involves the formation of a Schiff base or enolization, destroying the chiral center configuration.
- Result: Racemic mixture ready to be re-entered into Protocol A.

Protocol C: Enantiomeric Excess Determination (HPLC)

Method Validation: To verify the success of the resolution, use Chiral HPLC.[\[6\]](#)

Parameter	Condition
Column	Daicel Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm, 5 μ m)
Mobile Phase	n-Hexane : Isopropyl Alcohol (90 : 10 v/v)
Flow Rate	1.0 mL/min
Detection	UV @ 220 nm or 254 nm
Temperature	25°C
Retention Times	-Isomer: ~8 min (typically elutes first on OD-H) -Isomer: ~12 min

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
No Precipitation	Solution too dilute or temperature too high.	Concentrate the methanol solution or cool to 0–5°C. Seed with pure -salt crystals.
Low Enantiomeric Excess (<95%)	Rapid precipitation trapped impurities.	Perform the "Digestive Ripening" (Step 3) more cycles. Recrystallize the wet cake from pure methanol.
Oiling Out	Presence of impurities or water in solvent.	Ensure solvents are dry. Use a seed crystal to induce nucleation rather than oil formation.
Low Yield	Salt solubility is too high in Methanol.	Increase the ratio of Acetone (anti-solvent) in the initial mixture.

References

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